molecular formula C10H10O3 B1339594 4-(1,3-Dioxolan-2-yl)benzaldehyde CAS No. 40681-88-7

4-(1,3-Dioxolan-2-yl)benzaldehyde

Cat. No. B1339594
CAS RN: 40681-88-7
M. Wt: 178.18 g/mol
InChI Key: XXTKORQHKOYXIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that yield various functionalized products. For instance, the synthesis of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] was achieved by polymerizing the monomer prepared from glycidyl methacrylate and benzaldehyde using benzoyl peroxide as an initiator . Similarly, other research has focused on synthesizing azo-benzoic acids and their precursors, which involve benzaldehyde derivatives as key intermediates . These syntheses are typically characterized by spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the structures of the synthesized compounds.

Molecular Structure Analysis

The molecular structures and geometries of compounds related to 4-(1,3-Dioxolan-2-yl)benzaldehyde have been optimized using computational methods such as density functional theory (DFT) with B3LYP functional and 6-31G(d) basis set . These studies provide insights into the electronic structure and potential reactivity of the compounds.

Chemical Reactions Analysis

The chemical behavior of related compounds in solution has been studied, revealing phenomena such as acid-base dissociation and azo-hydrazone tautomerism. The extent of these equilibria is influenced by factors such as solvent composition and pH . These findings are crucial for understanding the reactivity and stability of such compounds under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their thermal stability and degradation patterns, have been investigated using techniques like thermogravimetric analysis, differential scanning calorimetry, and spectroscopic methods . For example, the thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] has been studied, revealing that degradation up to 270 °C primarily yields the monomer, while further degradation leads to a variety of volatile products .

Scientific Research Applications

Catalysis and Chemical Reactions

The acid-catalyzed condensation of glycerol with benzaldehyde, including 4-(1,3-Dioxolan-2-yl)benzaldehyde, has been explored for creating cyclic acetals, specifically [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. These compounds are considered potential novel platform chemicals, with [1,3]dioxan-5-ols being particularly notable as precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).

Polymer Science

This compound derivatives have been used in the synthesis and thermal degradation studies of specific polymers. For instance, (2-Phenyl-1,3-dioxolane-4-yl)methyl methacrylate, a derivative, undergoes polymerization, and its degradation products and mechanisms have been investigated in detail, providing insights into the thermal behavior of such materials (Coskun et al., 1998).

Synthesis and Chemical Properties

In synthetic chemistry, this compound and its derivatives are utilized in various reactions. For example, they are used in the synthesis of 2,4-disubstituted 1,3-dioxolanes and in subsequent bromination, dichlorocarbene addition, and epoxidation reactions. These reactions help in understanding the behavior of dioxolane rings in heterogeneous reactions (Kerimov, 2001).

Safety and Hazards

4-(1,3-Dioxolan-2-yl)benzaldehyde is toxic if ingested or inhaled and can cause skin and eye irritation . It should be handled with caution. The safety information pictograms indicate that it is a warning (GHS07) .

properties

IUPAC Name

4-(1,3-dioxolan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,7,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTKORQHKOYXIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701300248
Record name 4-(1,3-Dioxolan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701300248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40681-88-7
Record name 4-(1,3-Dioxolan-2-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40681-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,3-Dioxolan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701300248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,3-dioxolan-2-yl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a tetrahydrofuran (100 mL) solution of 2-(4-bromo-phenyl)-1,3-dioxolane (8 g, 34.9 mmol) was added dropwise n-butyl lithium (19.6 mL, 2.67 M hexane solution, 52.4 mmol) at −78° C. After 1 hour of stirring at −78° C., N-formylmorpholine (4.42 g, 38.4 mmol) was added to the mixture, and stirred for 3 hours at the same temperature. This mixture was partitioned into diethyl ether and water. The organic layer was separated, washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure to obtain the title compound (6.3 g). This compound was used in the subsequent reaction without being purified.
Quantity
4.42 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
19.6 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 134 g of terephthalaldehyde and 62 g of ethylene glycol, was added 400 mL of toluene, and then was added thereto 2 g of p-toluenesulfonic acid, to conduct dehydration reaction under azeotropic conditions. After the time when the reaction of water stopped in the reaction, the reaction liquid was heated under reflux for another 2 hours, followed by cooling. The resultant reaction liquid was poured into an aqueous sodium bicarbonate solution. The organic phase was concentrated, and then purified by silica gel column chromatography (yield amount 122 g, and yield 68.5%).
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-Dioxolan-2-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(1,3-Dioxolan-2-yl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(1,3-Dioxolan-2-yl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(1,3-Dioxolan-2-yl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-(1,3-Dioxolan-2-yl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(1,3-Dioxolan-2-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.